molecular formula C18H12N4O4 B7708264 8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7708264
M. Wt: 348.3 g/mol
InChI Key: LXEQJTKPEFHXOE-UHFFFAOYSA-N
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Description

8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, it has been suggested that this compound may act as a chelator for metal ions, leading to changes in fluorescence properties. Additionally, it has been proposed that this compound may interact with proteins and other biomolecules, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in vitro and in vivo. Studies have shown that this compound can bind to and inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its fluorescence properties, which allow for easy detection and imaging. Additionally, this compound has been shown to exhibit low toxicity, making it a safer alternative to other fluorescent probes. However, one limitation is its limited solubility in aqueous solutions, which may affect its suitability for certain applications.

Future Directions

There are several potential future directions for the study of 8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, further investigation into its mechanism of action and interactions with biomolecules could lead to the development of new therapies for various diseases. Finally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems could have important implications for the study of metal homeostasis and toxicity.

Synthesis Methods

The synthesis of 8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been achieved using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. The most common method involves the reaction of 8-methylquinolin-2-ol with 3-nitrobenzohydrazide and phosphorus oxychloride in the presence of triethylamine and pyridine. The resulting product is then treated with sodium hydroxide to obtain this compound.

Scientific Research Applications

8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied for its potential applications in scientific research. This compound has been shown to exhibit fluorescence properties, making it useful for fluorescence microscopy and imaging studies. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems.

Properties

IUPAC Name

8-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c1-10-4-2-5-11-9-14(17(23)19-15(10)11)16-20-18(26-21-16)12-6-3-7-13(8-12)22(24)25/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEQJTKPEFHXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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